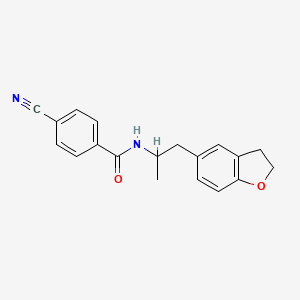

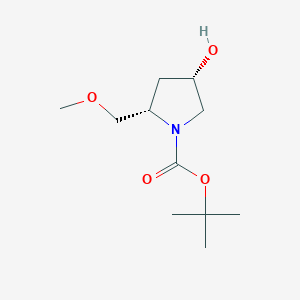

5-(4,5-Dimethyl-2-nitrophenyl)furan-2-carboxylic acid

Descripción general

Descripción

5-(4,5-Dimethyl-2-nitrophenyl)furan-2-carboxylic acid is a compound that has been studied in the field of antitubercular agents . It is part of a class of compounds known as 5-phenyl-furan-2-carboxylic acids, which have emerged as potential therapeutics targeting iron acquisition in mycobacterial species .

Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For example, the preparation of 5-(4-nitrophenyl)furan-2-carboxylic acid involved the use of methyl 5-bromofuran-2-carboxylate, (4-nitrophenyl)boronic acid, and bis(triphenylphosphine)palladium(II) dichloride .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using techniques such as 1H NMR, 13C NMR, HRMS, and SC-XRD . These techniques provide detailed information about the atomic and molecular structure of the compound.Aplicaciones Científicas De Investigación

Antimycobacterial Agents

5-Phenyl-furan-2-carboxylic acids, a class to which 5-(4,5-Dimethyl-2-nitrophenyl)furan-2-carboxylic acid belongs, have been identified as promising antimycobacterial agents. They are particularly noted for their ability to interfere with iron homeostasis in mycobacterial species. This has led to increased research into their structural properties and potential as antitubercular agents (Mori et al., 2022).

Electrochemical Properties

Derivatives of similar compounds have been investigated for their stable anionic groups, which are prepared electrochemically. Studies involving 2, 4-dimethyl-5-nitrofuran-3-carboxylic acid, a related compound, have shown that it can form comparatively stable anionic groups, making it of interest in electrochemical research (Kastron et al., 1968).

Solubility and Thermodynamic Properties

Research has been conducted on the solubility and thermodynamic properties of related furan-carboxylic acids. For instance, studies on the temperature dependence of the solubility of compounds like 5-(nitrophenyl)-furan-2-carboxylic acid in ethyl acetate have provided insights into the enthalpy and entropy of their dissolution and mixing (Sobechko et al., 2021).

Synthesis and Chemical Properties

A focus has been placed on the synthesis of furan-2-carboxaldehyde and derivatives like 5-aryl-furan-2-carboxylic acids. New methods have been developed using eerie ammonium nitrate, which underscores the chemical versatility and potential applications of these compounds in various fields, including material science and organic synthesis (Subrahmanya and Holla, 2003).

Propiedades

IUPAC Name |

5-(4,5-dimethyl-2-nitrophenyl)furan-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO5/c1-7-5-9(10(14(17)18)6-8(7)2)11-3-4-12(19-11)13(15)16/h3-6H,1-2H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOOHUCYHFODOGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C)[N+](=O)[O-])C2=CC=C(O2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(4,5-Dimethyl-2-nitrophenyl)furan-2-carboxylic acid | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{3-[(Oxolan-3-yl)methoxy]azetidine-1-carbonyl}benzonitrile](/img/structure/B2401800.png)

![Propan-2-yl (2S)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-(trideuterio(113C)methyl)oxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate](/img/no-structure.png)

![10-Fluoro-3,4,6,7,8,9-hexahydropyrazino[1,2-a]indol-1(2H)-one](/img/structure/B2401806.png)

![N-butyl-8,10-dimethyl-2-propylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-amine](/img/structure/B2401807.png)

![4-{4-[(3,4-Dichlorophenyl)sulfonyl]piperazino}benzenecarbonitrile](/img/structure/B2401809.png)

![Tert-butyl 2-(aminomethyl)-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine-5-carboxylate](/img/structure/B2401810.png)

![7-(4-methylphenyl)-3-(2-phenoxyethyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2401812.png)

![1,3-Dimethyl-8-[(4-methylpiperidyl)methyl]-1,3,7-trihydropurine-2,6-dione](/img/structure/B2401814.png)

![1-(4-Fluorophenyl)-4-[3-(3-pyridyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone](/img/structure/B2401816.png)